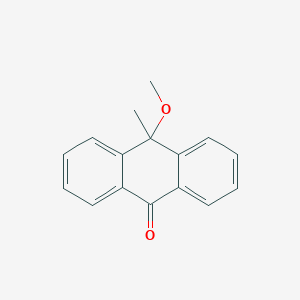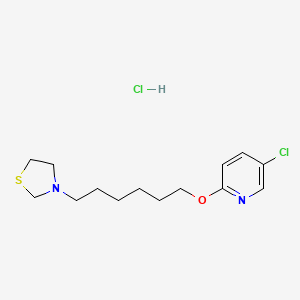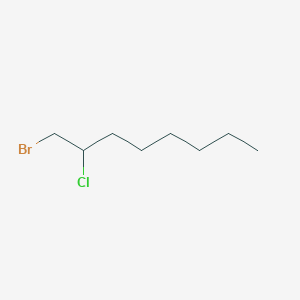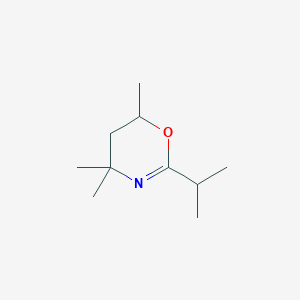
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine is an organic compound with the molecular formula C₁₀H₁₉NO It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine can be achieved through several methods. One common approach involves the reaction of appropriate ketones with hydroxylamine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazine derivatives. Substitution reactions can lead to a variety of substituted oxazines with different functional groups.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine
- 5,6-Dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine
- 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
Uniqueness
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine is unique due to its specific structural features, which may confer distinct chemical and physical properties
Propiedades
Número CAS |
39575-96-7 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-11-10(4,5)6-8(3)12-9/h7-8H,6H2,1-5H3 |
Clave InChI |
IKTZJYQQMPECBX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


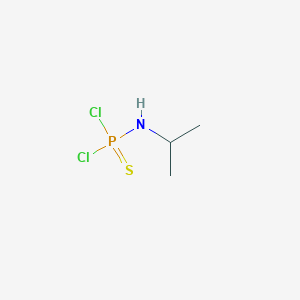
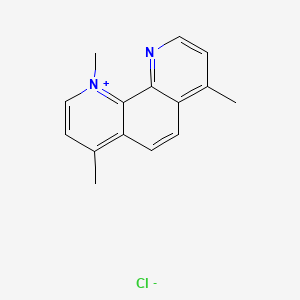
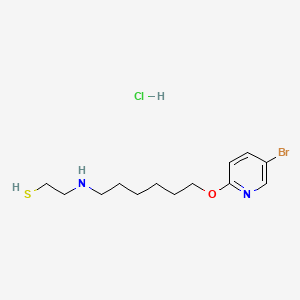
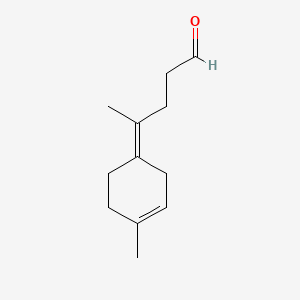
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


